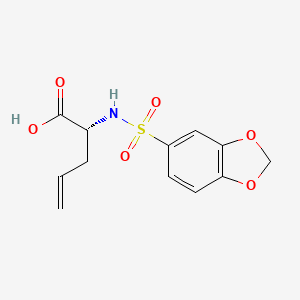![molecular formula C15H15N3O5S B7451083 5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid, commonly known as DPC or DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes. DPCPX has been extensively studied for its biochemical and physiological effects, and its potential therapeutic applications in various diseases.
Mécanisme D'action
DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the activation of the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, including the modulation of cardiovascular function, neurotransmission, inflammation, and metabolism. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypertension. DPCPX has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, indicating its potential use in the treatment of neurological disorders. Additionally, DPCPX has been shown to have anti-inflammatory and anti-tumor effects, indicating its potential use in the treatment of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor. However, its limitations include its low solubility in water and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of the adenosine A1 receptor in various diseases, and the development of novel therapeutic strategies based on the modulation of this receptor. Additionally, the investigation of the potential off-target effects of DPCPX and the development of strategies to minimize these effects could lead to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of DPCPX involves several steps, including the reaction of 2-chloro-5-nitropyridine with 4-(dimethylsulfamoyl)aniline to form 5-nitro-2-(4-(dimethylsulfamoyl)phenyl)pyridine. This intermediate is then reduced with palladium on carbon to form 5-amino-2-(4-(dimethylsulfamoyl)phenyl)pyridine. The final step involves the reaction of this intermediate with ethyl chloroformate and sodium hydroxide to form DPCPX.
Applications De Recherche Scientifique
DPCPX has been extensively used as a research tool to study the adenosine A1 receptor and its role in various physiological processes. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. DPCPX has also been used to study the effects of caffeine, a non-selective adenosine receptor antagonist, on the human body.
Propriétés
IUPAC Name |
5-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-18(2)24(22,23)12-6-4-11(5-7-12)17-14(19)10-3-8-13(15(20)21)16-9-10/h3-9H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRYKSSRHWXFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)

![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)

![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)

